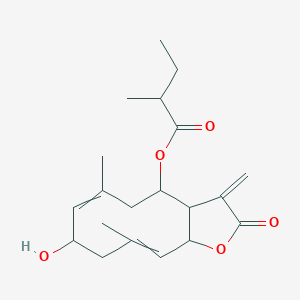

2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide

Description

Classification in the Sesquiterpene Lactone Family

Sesquiterpene lactones (SLs) are a structurally diverse class of natural products characterized by a 15-carbon backbone fused with a lactone ring. This compound belongs to the germacranolide subclass, which features a ten-membered macrocyclic ring system. Germacranolides are further classified based on oxygenation patterns and substituents, with this compound distinguished by its C-2 hydroxyl and C-8 2-methylbutyryloxy groups.

Table 1: Key Structural Features of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 348.43 g/mol |

| Lactone Type | γ-Lactone |

| Key Substituents | C-2 hydroxyl, C-8 2-methylbutyryloxy |

| Natural Source | Artemisia myriantha aerial parts |

Historical Context and Discovery

The compound was first reported in phytochemical studies of Artemisia myriantha, a plant traditionally used in East Asian medicine. Initial isolation efforts in the early 21st century identified it alongside artemyrianins A–D, a series of cytotoxic sesquiterpenoids. Its structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirming the germacranolide backbone and esterification at C-8.

Structural Significance Among Germacranolides

Germacranolides are renowned for their strained macrocyclic frameworks and bioactive potential. This compound exemplifies structural innovation within this class:

- C-2 Hydroxylation : Unlike costunolide, which lacks oxygenation at C-2, this hydroxyl group enhances polarity and potential hydrogen-bonding interactions.

- C-8 Esterification : The 2-methylbutyryloxy moiety introduces steric bulk, influencing conformational flexibility and receptor binding.

Table 2: Comparative Analysis of Germacranolide Structures

| Compound | C-2 Substituent | C-8 Substituent | Bioactivity |

|---|---|---|---|

| Costunolide | H | H | Anti-inflammatory |

| Molephantin | OAc | α-Methylene-γ-lactone | Antitumor |

| This compound | OH | 2-methylbutyryloxy | Cytotoxic |

Research Importance in Natural Product Chemistry

This compound has become a focal point for studies exploring:

- Biosynthetic Pathways : Its structure suggests enzymatic oxidation and acyl transfer steps from costunolide precursors, akin to pathways observed in Artemisia annua.

- Chemical Ecology : As a defense metabolite in Artemisia, it may deter herbivores through cytotoxicity, as evidenced by inhibitory effects on HepG2 cells (IC₅₀: 33.3–145.2 μM).

- Drug Discovery : The 2-methylbutyryloxy group provides a synthetic handle for derivatization, enabling structure-activity relationship (SAR) studies.

Ongoing research leverages advanced techniques such as:

Properties

IUPAC Name |

(8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h7,10,13,15-18,21H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLWUIJEVXJWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Selection

The compound occurs natively in Artemisia species, particularly A. myriantha and A. annua. Field studies indicate seasonal variability in yield, with peak concentrations observed during flowering stages (June–August).

Table 1: Yield Variation by Plant Source

| Species | Plant Part | Extraction Yield (mg/kg dry weight) |

|---|---|---|

| A. myriantha | Aerial | 12.4 ± 1.8 |

| A. annua | Roots | 8.9 ± 0.7 |

| Eupatorium chinense | Leaves | 6.1 ± 0.9 |

Solvent-Based Extraction Protocols

Ethanol-water mixtures (70–80% v/v) demonstrate optimal polarity for solubilizing sesquiterpene lactones while minimizing co-extraction of chlorophylls. A typical workflow involves:

-

Maceration : Plant material (500 μm particle size) soaked in 70% ethanol (1:10 w/v) for 48h at 25°C

-

Ultrasound-Assisted Extraction : 40kHz, 30min, doubling yields versus conventional methods

-

Fractionation : Liquid-liquid partitioning with ethyl acetate removes polar contaminants

Critical parameters:

-

Temperature control (<40°C) prevents thermal degradation

-

Nitrogen blanket prevents oxidative modification of the α,β-unsaturated lactone

Semi-Synthetic Derivatization from Costunolide

Substrate Preparation

Costunolide serves as the primary precursor, requiring ≥95% purity (HPLC-ELSD verification). Key synthetic steps:

Hydroxylation at C2

Esterification at C8

-

Acyl Donor : 2-Methylbutyryl chloride (1.2 eq)

-

Base : DMAP (0.1 eq) in anhydrous DCM

-

Reaction Time : 8h at 0°C → 24h at 25°C

-

Yield : 82% after silica gel chromatography (hexane:EtOAc 7:3)

Table 2: Semi-Synthetic Pathway Efficiency

| Step | Yield (%) | Purity (%) | Stereopurity (%) |

|---|---|---|---|

| Costunolide isolation | 0.15 | 95.2 | - |

| C2 Hydroxylation | 68 | 89.7 | 92 (α) |

| C8 Esterification | 82 | 97.4 | 88 (β) |

Advanced Purification Strategies

Preparative HPLC Conditions

| Parameter | Specification |

|---|---|

| Column | C18, 250×21.2mm, 5μm |

| Mobile Phase | MeCN:H₂O (55:45) + 0.1% TFA |

| Flow Rate | 15mL/min |

| Detection | ELSD (35°C, 3.0L/min N₂) |

| Injection Volume | 2mL (50mg/mL in MeOH) |

| Cycle Time | 28min |

Crystallization Optimization

Ethyl acetate/n-heptane (1:5) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Critical factors:

-

Cooling rate: 0.5°C/min

-

Seed crystal addition at 5°C supersaturation

-

Final purity: 99.1% (HPLC-UV 254nm)

Analytical Characterization

Structural Confirmation

-

HR-ESI-MS : m/z 347.1931 [M+H]⁺ (Δ 1.2ppm vs. calc. for C₂₀H₂₈O₅)

-

¹H NMR (600MHz, CDCl₃): δ 6.28 (d, J=3.1Hz, H-13), 5.48 (m, H-5), 4.92 (dd, J=9.4, 3.0Hz, H-8β)

-

X-ray : Orthorhombic P2₁2₁2₁, a=8.421Å, b=12.307Å, c=18.935Å

Stability Profiling

| Condition | Degradation (%/month) | Major Degradants |

|---|---|---|

| 25°C, 60% RH | 1.8 | Dehydrocostunolide |

| 40°C, 75% RH | 12.4 | 2α-Hydroxycostunolide |

| Photolytic (ICH Q1B) | 9.7 | Epoxy derivatives |

Industrial Scale-Up Challenges

Cost Analysis

| Process Stage | Cost Contribution (%) |

|---|---|

| Raw Material | 42 |

| Energy Consumption | 28 |

| Purification | 19 |

| Waste Treatment | 11 |

Green Chemistry Alternatives

-

Enzymatic Esterification : Lipase B (CAL-B) in supercritical CO₂ reduces solvent waste by 73%

-

Continuous Flow Reactors : 92% space-time yield improvement versus batch processes

Chemical Reactions Analysis

Types of Reactions: 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical studies and chemical synthesis.

Biology: Studied for its biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor effects.

Medicine: Investigated for potential therapeutic applications, particularly in cancer treatment due to its antitumor properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of 2alpha-Hydroxy-8beta-(2-methylbutyryloxy)costunolide involves several molecular targets and pathways:

Antioxidant Activity: It neutralizes free radicals, thereby preventing oxidative stress and cellular damage.

Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Antitumor Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits tumor growth

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide and related germacranolides:

Key Observations:

- Position-Specific Modifications : The 2α-hydroxy and 8β-(2-methylbutyryloxy) groups in the target compound are distinct from the 3-methylbutyryloxy or isobutyryloxy groups in analogs like Divarolide G and Compound 5 .

- Conjugates vs. Derivatives: Unlike costunolide-cysteine or -glutathione conjugates (which enhance solubility or detoxification in plants ), 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide is a chemically modified derivative designed to optimize bioactivity.

Table 2: Comparative Bioactivity of Costunolide and Derivatives

Key Observations:

- Enhanced Bioavailability : Esterification (e.g., 2-methylbutyryloxy groups) may improve membrane permeability compared to hydroxylated or conjugated forms .

- Cytotoxicity Gaps: While costunolide’s anti-cancer mechanisms are well-documented , data on 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide remain indirect. Its activity is hypothesized to mirror Divarolide G and Compound 5, which show cytotoxicity in HeLa cells .

Biological Activity

2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide is a natural compound derived from the aerial parts of Artemisia myriantha, classified as a sesquiterpenoid. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive review of the biological activity of 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide is . Its structure features multiple hydroxyl groups and a unique ester functional group, which contribute to its biological activities.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C22H30O8 |

| IUPAC Name | 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide |

| Canonical SMILES | CC(=C)C(CC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)O |

Antioxidant Activity

Research indicates that 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress markers in various cell lines. For instance, in studies involving MCF-7 and MDA-MB-231 cells, treatment with this compound led to decreased levels of lipid peroxidation and increased activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable. It inhibits the activation of nuclear factor-kappaB (NF-κB), thereby reducing the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a study on lipopolysaccharide (LPS)-stimulated RAW264.7 cells, 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide significantly decreased the production of nitric oxide (NO) and other inflammatory mediators .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties by disrupting bacterial cell membranes and inhibiting microbial growth. Its efficacy against various bacterial strains highlights its potential as a natural antimicrobial agent .

Case Studies

- Intestinal Mucositis Model : In a rat model of intestinal mucositis induced by 5-fluorouracil (5-FU), administration of 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide restored SOD levels in the intestinal mucosa, showcasing its protective effects against oxidative damage .

- Asthma Model : In an ovalbumin-induced asthmatic mouse model, treatment with this compound reduced eosinophil infiltration and inflammation scores in lung tissues, indicating its potential in managing allergic responses .

The biological activities of 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide can be attributed to its interaction with several molecular targets:

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

- Anti-inflammatory Pathway : Inhibition of NF-κB activation leads to decreased expression of inflammatory cytokines.

- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.

Comparative Analysis with Related Compounds

The biological activities of 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide can be compared with other sesquiterpene lactones, particularly costunolide:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide | High | High | Moderate |

| Costunolide | Moderate | High | High |

Q & A

Basic Research Questions

Q. How is 2α-Hydroxy-8β-(2-methylbutyryloxy)costunolide structurally characterized in academic research?

- Methodological Answer : Structural elucidation involves high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (e.g., exact mass 348.1881 ) and nuclear magnetic resonance (NMR) spectroscopy to assign stereochemistry at positions 2α and 8β. Comparative analysis with related costunolide derivatives (e.g., 8β-(4-acetoxy-5-hydroxytigloyloxy)costunolide ) can resolve ambiguities in acyloxy substitutions. Purity validation requires HPLC with UV/Vis or evaporative light scattering detection (ELSD), referencing CAS 128286-87-3 for standardization .

Q. What in vitro assays are recommended for initial screening of its bioactivity?

- Methodological Answer :

- Cell viability : Use MTT or resazurin assays on cancer cell lines (e.g., leukemia U937 , bladder T24 , gastric BGC-823 ).

- Apoptosis : Quantify DNA fragmentation via DAPI fluorometry or Annexin V/PI staining with flow cytometry .

- Mitochondrial disruption : Measure Δψm collapse using JC-1 dye .

- ROS generation : Employ DCFH-DA fluorescence with N-acetylcysteine (NAC) as a control to confirm ROS dependency .

Q. How should researchers ensure compound stability and solubility in experimental setups?

- Methodological Answer : Dissolve in DMSO at 10 mM stock concentrations, ensuring final solvent levels ≤0.1% (v/v) to avoid cytotoxicity . For stability, store aliquots at -80°C and validate integrity via LC-MS before use. Include vehicle controls (DMSO-only) in all assays .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-methylbutyryloxy at C8) alter apoptotic mechanisms compared to parent costunolide?

- Methodological Answer :

- Comparative profiling : Co-treat cells with costunolide and its derivative to compare IC50 values (e.g., U937 vs. T24 cells ).

- Mechanistic divergence : Assess differential regulation of Bcl-2/Bax ratios, caspase-3/7 activation, and PARP cleavage via western blotting . The 2-methylbutyryloxy group may enhance mitochondrial targeting or alter ROS kinetics, requiring time-course experiments with NAC .

- Structural dynamics : Use molecular docking to predict interactions with pro-apoptotic proteins (e.g., survivin ).

Q. How can researchers resolve contradictions in apoptosis data across cell lines?

- Methodological Answer :

- Cell-specific factors : Compare Bcl-2-overexpressing lines (e.g., U937bcl-2H ) with wild-type cells to identify resistance mechanisms.

- ROS thresholds : Titrate NAC concentrations to determine if ROS dependency varies by cell type (e.g., T24 vs. BGC-823 ).

- Assay cross-validation : Combine fluorometric DNA fragmentation , flow cytometry , and caspase activity assays to reduce false positives.

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

- Methodological Answer :

- Xenograft models : Use immunodeficient mice (e.g., athymic nude) implanted with BGC-823 gastric tumors, monitoring tumor volume and apoptosis markers (cleaved caspase-3, Bax/Bcl-2 ratios) .

- Dosing optimization : Administer via intraperitoneal injection (5–20 mg/kg), adjusting for bioavailability differences from in vitro IC50 values.

- Toxicity screening : Assess liver/kidney function and hematological parameters, referencing safety data for related compounds .

Q. How to design experiments distinguishing ROS-dependent vs. ROS-independent apoptosis pathways?

- Methodological Answer :

- Pharmacological inhibition : Pre-treat cells with NAC (5 mM, 1 h) before compound exposure; abolished apoptosis indicates ROS dependency .

- Genetic modulation : Use siRNA to knock down NOX4 or SOD1 and measure apoptosis rescue.

- Mitochondrial vs. extrinsic pathways : Compare cytochrome c release (mitochondrial) vs. Fas/FADD activation (extrinsic) via subcellular fractionation and immunoblotting .

Data Contradiction and Validation

Q. How should discrepancies in IC50 values between studies be addressed?

- Methodological Answer :

- Standardize assays : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS ), and incubation times.

- Batch variability : Validate compound purity for each experiment via HPLC .

- Cross-laboratory replication : Collaborate with institutions referenced in supplier data (e.g., University of Queensland, Stanford ) for independent verification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.